molecular formula C188H269N45O56S4 B1147257 BIG ENDOTHELIN-2 (1-37) (HUMAN) CAS No. 132699-72-0

BIG ENDOTHELIN-2 (1-37) (HUMAN)

Cat. No. B1147257
CAS RN: 132699-72-0
M. Wt: 4183.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

BIG ENDOTHELIN-2 (1-37) is synthesized as part of a larger precursor molecule that is then processed by specific proteases to generate the active endothelin peptide. The endothelin-converting enzyme-2 (ECE-2) has been identified as a key enzyme in this process, converting big ET-1 more efficiently than big ET-2 or big ET-3. ECE-2 is characterized by its acidic pH optimum and its membrane-bound nature, suggesting it acts intracellularly, possibly at the trans-Golgi network (Emoto & Yanagisawa, 1995).

Molecular Structure Analysis

The molecular structure of human big endothelin-1, and by extension big endothelin-2, involves a complex conformation that is crucial for its conversion to the active peptide. Studies using NMR and molecular modeling have revealed specific regions within the peptide that are structured, such as a type II β-turn and an α-helix, which are important for its biological activity (Donlan, Brown, & Jeffs, 1992).

Chemical Reactions and Properties

The conversion of big endothelins to their active forms involves specific cleavage reactions catalyzed by endothelin-converting enzymes. These enzymes recognize and cleave big endothelin molecules at specific sites, a process that is essential for the biological activity of endothelins. The activity of these enzymes is influenced by factors such as pH and the presence of specific inhibitors (Emoto & Yanagisawa, 1995).

Scientific Research Applications

Endothelin-1 and Its Precursors

Endothelin (ET) is a potent vasoconstrictive peptide produced by vascular endothelial cells from its precursor, big endothelin (big ET), through the action of endothelin-converting enzyme (ECE). Research on human umbilical vein endothelial cells (HUVEC) led to the cloning and functional expression of a cDNA encoding a human ECE, highlighting the importance of the endothelin system in cardiovascular health and disease. This enzyme efficiently converts big ET-1 among other big ETs, suggesting a crucial role in the regulation of vascular tone and blood pressure (Shimada et al., 1995).

Endothelin and Heart Failure

The endothelin system, including ET-1 and its receptors (ET-A and ET-B), is significantly involved in the pathophysiology of heart failure. Elevated levels of endothelin-1 and big-endothelin-1 are observed in this condition, indicating an activation of the endothelin system in failing hearts. This suggests potential therapeutic targets in cardiovascular diseases, highlighting the role of endothelin receptor antagonists or endothelin-converting enzyme inhibitors in improving haemodynamic conditions (Giannessi et al., 2001).

Endothelin-Converting Enzyme-2

A distinct enzyme, endothelin-converting enzyme-2 (ECE-2), has been identified and characterized, adding complexity to the endothelin-generating system. ECE-2 converts big ET-1 to mature ET-1 in vitro and in transfected cells, indicating its role in the production of endothelin peptides. This enzyme exhibits differences from ECE-1, such as a higher sensitivity to phosphoramidon and an acidic pH optimum, suggesting its action as an intracellular enzyme responsible for the conversion of endogenously synthesized big ET-1 (Emoto & Yanagisawa, 1995).

Therapeutic Applications and Future Directions

The endothelin system's role in diseases such as pulmonary hypertension has led to the development of endothelin antagonist treatment, marking a significant advance in clinical medicine. Ongoing clinical studies are evaluating additional indications for endothelin receptor antagonists, suggesting the potential for new therapeutic options in managing various diseases, including renal disease and cancer (Barton & Yanagisawa, 2008).

Mechanism of Action

Target of Action

BIG ENDOTHELIN-2 (1-37) (HUMAN) is the precursor to the vasoconstricting peptide Endothelin-2 (ET-2) . The primary targets of ET-2 are the Endothelin receptor type A (ET A) and Endothelin receptor type B (ET B) . These receptors are G protein-coupled receptors and are distributed across diverse cells and organs .

Mode of Action

BIG ENDOTHELIN-2 (1-37) (HUMAN) is hydrolyzed by endothelin converting enzyme (ECE) to produce ET-2 . ET-2 activates the ET A and ET B receptors with equal affinity . The activation of these receptors triggers a cascade of intracellular events that lead to various physiological responses.

Biochemical Pathways

The activation of ET A and ET B receptors by ET-2 leads to a variety of biochemical pathways. ET-2 is involved in vasoconstriction, vascular and cardiac hypertrophy, inflammation, and contributes to the development and progression of cardiovascular disease . The activation of these receptors also influences fluid-electrolyte homeostasis and neuronal function .

Pharmacokinetics

It is known that the peptide is hydrolyzed by ece to produce et-2

Result of Action

The activation of ET A and ET B receptors by ET-2 leads to a variety of physiological responses. ET-2 contributes to vasoconstriction, vascular and cardiac hypertrophy, inflammation, and the development and progression of cardiovascular disease . ET-2 is also involved in the regulation of fluid-electrolyte homeostasis and neuronal function .

Action Environment

The action of BIG ENDOTHELIN-2 (1-37) (HUMAN) and its product ET-2 can be influenced by various environmental factors. For instance, the distribution pattern of endothelins varies extensively in different organs, which predict their role in both physiological and pathophysiological functions

Safety and Hazards

Big Endothelin-2 (1-37), human is for research use only, not for human or veterinary use .

Future Directions

Endothelin-2 has a key role in ovarian physiology, with ET-2-mediated contraction proposed as a final signal facilitating ovulation . Furthermore, ET-2 may also have a pathophysiological role in heart failure, immunology, and cancer . Future strategies for targeting the ET-1 pathway in cardiovascular disease are being explored .

properties

{ "Design of the Synthesis Pathway": "The synthesis of BIG ENDOTHELIN-2 (1-37) (HUMAN) can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Asp(OtBu)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Val-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Ile-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Pro-OH", "Fmoc-Leu-OH", "Fmoc-His(Trt)-OH", "Fmoc-Phe-OH", "Fmoc-Lys(Boc)-OH", "Wang resin", "HOBt", "DIC", "DMF", "TFA", "DCM", "DIPEA", "TIS", "EDC", "AcOH", "TFA", "Anisole", "Phenol", "Thioanisole", "p-Cresol", "p-Methoxyphenol", "p-Nitrophenol", "p-Hydroxybenzyl alcohol", "p-Hydroxybenzylamine", "p-Hydroxybenzylhydrazine", "p-Hydroxybenzylamine hydrochloride", "p-Hydroxybenzylhydrazine hydrochloride", "p-Hydroxybenzyl alcohol", "p-Hydroxybenzylamine", "p-Hydroxybenzylhydrazine", "p-Hydroxybenzylamine hydrochloride", "p-Hydroxybenzylhydrazine hydrochloride" ], "Reaction": [ "Loading of Fmoc-Asp(OtBu)-OH onto Wang resin using DIC and HOBt in DMF", "Coupling of Fmoc-Glu(OtBu)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Val-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Asn(Trt)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Thr(tBu)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Arg(Pbf)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Ile-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Gln(Trt)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Ser(tBu)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Tyr(tBu)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Cys(Trt)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Pro-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Leu-OH using DIC and HOBt in DMF", "Coupling of Fmoc-His(Trt)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Phe-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Lys(Boc)-OH using DIC and HOBt in DMF", "Removal of Fmoc protecting group using 20% piperidine in DMF", "Cleavage of peptide from resin using TFA, anisole, phenol, thioanisole, p-cresol, and p-methoxyphenol", "Purification of crude peptide using HPLC", "Oxidation of cysteine residue to form disulfide bond using p-nitrophenol and p-hydroxybenzyl alcohol", "Deprotection of Trt and Pbf groups using TFA", "Deprotection of tBu group using TIS and AcOH", "Deprotection of Boc group using TFA", "Purification of final product using HPLC" ] }

CAS RN

132699-72-0

Molecular Formula

C188H269N45O56S4

Molecular Weight

4183.68

Origin of Product

United States

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